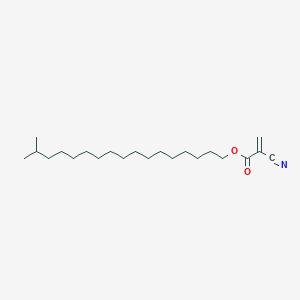

![molecular formula C11H14N2 B1249060 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1249060.png)

2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Deschloroepibatidine is a synthetic compound derived from epibatidine, a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor Epibatidine is known for its powerful analgesic properties, being 200-400 times more potent than morphine Deschloroepibatidine, as its name suggests, is a derivative where the chlorine atom has been removed

Preparation Methods

The synthesis of deschloroepibatidine involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps :

Formation of the pyridine ring: This step involves the cyclization of a suitable precursor to form the pyridine ring.

Introduction of the azabicycloheptane structure: This is achieved through a series of reactions including cycloaddition and ring-closing steps.

Removal of the chlorine atom: The final step involves the removal of the chlorine atom to yield deschloroepibatidine.

Chemical Reactions Analysis

Deschloroepibatidine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Deschloroepibatidine can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the pyridine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions ranging from room temperature to reflux.

Scientific Research Applications

Deschloroepibatidine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine :

Chemistry: It is used as a ligand in the study of nicotinic acetylcholine receptors, helping to elucidate the binding mechanisms and receptor subtypes.

Biology: Deschloroepibatidine is used in neurobiological studies to understand the role of nAChRs in neurotransmission and synaptic plasticity.

Industry: While not widely used in industry, its derivatives are being explored for potential therapeutic applications.

Mechanism of Action

Deschloroepibatidine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that mediate synaptic transmission in the nervous system . Deschloroepibatidine binds to the α4β2 subtype of nAChRs with high affinity, acting as an agonist. This binding leads to the opening of the ion channel, allowing the influx of cations such as sodium and calcium, which in turn triggers downstream signaling pathways involved in pain modulation and neurotransmitter release.

Comparison with Similar Compounds

Deschloroepibatidine is often compared with other epibatidine derivatives and similar compounds due to its unique properties :

Epibatidine: The parent compound, known for its potent analgesic effects but limited by its toxicity.

2’-Fluoro-3’-(4-nitrophenyl)deschloroepibatidine: A derivative with modifications on the pyridine ring, showing different binding affinities and selectivities for nAChR subtypes.

Varenicline: A partial agonist of α4β2 nAChRs, used as a smoking cessation aid, with a different safety profile compared to deschloroepibatidine.

Deschloroepibatidine’s uniqueness lies in its high affinity and selectivity for the α4β2 nAChR subtype, making it a valuable tool in neuropharmacological research.

Properties

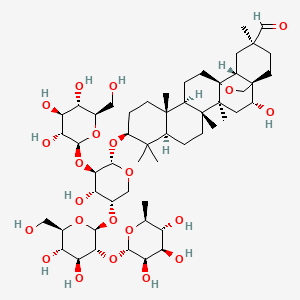

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-pyridin-3-yl-7-azabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C11H14N2/c1-2-8(7-12-5-1)10-6-9-3-4-11(10)13-9/h1-2,5,7,9-11,13H,3-4,6H2 |

InChI Key |

GYACOUGJSVTBRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(CC1N2)C3=CN=CC=C3 |

Synonyms |

deschloroepibatidine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[5-Acetamido-2-(4-chlorophenyl)phenyl]methoxy]phenyl]-1-cyclohexyl-benzimidazole-5-carboxylic acid](/img/structure/B1248981.png)

![(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1248983.png)